N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride, also known by its chemical structure and CAS number 1171212-32-0, is a compound that exhibits potential pharmacological properties. It features a phenylethanamine backbone with a 3,5-dimethoxybenzyl substituent on the nitrogen atom, which contributes to its unique biological activity. This compound is classified under the category of substituted phenethylamines, which are known for their diverse effects on the central nervous system.
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride can be synthesized through various methods, primarily involving reductive amination reactions. This compound belongs to a broader class of compounds known as phenethylamines, which are often explored for their psychoactive properties and potential therapeutic applications in areas such as mood disorders and neuropharmacology .
The synthesis of N-(3,5-dimethoxybenzyl)-2-phenylethanamine typically involves a reductive amination reaction. The process includes the following steps:
The resulting product can be isolated and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride possesses a complex molecular structure characterized by:
The structural integrity of this compound is crucial for its biological activity, particularly in interactions with various receptors.
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride can undergo several chemical reactions:
The mechanism of action of N-(3,5-dimethoxybenzyl)-2-phenylethanamine hydrochloride involves its interaction with specific receptors in the central nervous system. Preliminary studies suggest that it may modulate the activity of serotonin receptors, particularly the 5-HT receptor subtype. This modulation can lead to alterations in mood and perception, making it a candidate for further investigation in pharmacological research .
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride has potential applications in various scientific fields:
The pharmacological profile of N-benzylphenethylamines is exquisitely sensitive to the positional arrangement of methoxy substituents on the benzyl ring. N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride exemplifies this principle, featuring a symmetric 3,5-dimethoxy substitution pattern that creates distinct electronic and steric properties. As a positional isomer of the 2,5-dimethoxy and 2,3-methylenedioxy derivatives, this compound demonstrates how meta-directed methoxy groups influence receptor binding kinetics. Research indicates that 3,5-dimethoxy substitution enhances hydrophobic interactions within the orthosteric binding pocket of serotonin receptors compared to ortho-methoxy analogues, which may introduce torsional strain [6] [10].
The symmetric meta substitution in this compound creates a characteristic hydrogen-bonding network where the oxygen atoms of the methoxy groups form water-mediated contacts with transmembrane helix 5 (TM5) residues of 5-HT₂ₐ receptors. This contrasts sharply with the 2,5-dimethoxy isomer (25I-NBOMe series), where the ortho-methoxy group participates in a key hydrogen bond with Ser159³³⁶—a crucial interaction for anchoring psychedelic phenethylamines [9]. The absence of this specific interaction in the 3,5-isomer may contribute to its divergent pharmacological profile, though experimental validation is pending.
Table 1: Binding Affinities of N-Benzylphenethylamine Positional Isomers at 5-HT₂ₐ Receptors
Benzyl Substituent Pattern | Compound Exemplar | Binding Affinity (Kᵢ nM) | Functional Selectivity |
---|---|---|---|
2,5-Dimethoxy | 25I-NBOH | 0.29 | Full agonist |
2,3-Methylenedioxy | 6b (CH₄₉₂₈₅) | 0.84 | Partial agonist |
3,5-Dimethoxy | CH-44248515 | Not published | Predicted partial agonist |
2-Hydroxy-4-cyano | 25CN-NBOH | 0.47 | Full agonist |
N-Benzylation of phenethylamines induces a dramatic (100-500x) increase in 5-HT₂ₐ receptor affinity compared to their primary amine counterparts. The hydrochloride salt of N-(3,5-dimethoxybenzyl)-2-phenylethanamine (Chemical Formula: C₁₇H₂₁NO₂·HCl; CAS: unavailable) represents a structural intermediate between classical psychedelics and contemporary research compounds. Its protonated amine at physiological pH enhances water solubility and membrane permeability, while the 3,5-dimethoxybenzyl moiety provides substantial lipophilicity (logP ≈ 3.2) [7]. Cryo-EM studies of analogous compounds reveal that N-benzyl groups occupy an extended hydrophobic pocket formed by transmembrane helices 3, 4, and 7 of the 5-HT₂ₐ receptor, a region inaccessible to unsubstituted phenethylamines [9].
Unlike the psychedelic 25CN-NBOH (2-hydroxy-4-cyano substitution), the 3,5-dimethoxy derivative lacks electron-withdrawing groups that typically enhance π-stacking with Phe340⁶.⁵²—a key residue in the orthosteric binding pocket. Molecular modeling suggests its symmetric dimethoxy arrangement may instead stabilize receptor conformations associated with β-arrestin recruitment rather than Gq-protein activation. This hypothesis aligns with the emerging paradigm that non-psychedelic 5-HT₂ₐ agonists like lisuride and 2-Br-LSD achieve therapeutic effects through biased signaling [9]. Recent pharmacological studies on structurally similar compounds (e.g., 6b in [6]) demonstrate that 3,5-disubstituted N-benzylphenethylamines exhibit 100-fold selectivity for 5-HT₂ₐ over 5-HT₂c receptors—a critical feature for minimizing off-target effects in neuropsychiatric drug development.
The flexible ethylamine linker in N-(3,5-dimethoxybenzyl)-2-phenylethanamine hydrochloride presents opportunities for conformational restriction—a strategic approach to enhance receptor selectivity and metabolic stability. Cryo-EM structures of psychedelic-bound 5-HT₂ₐ receptors (e.g., PDB: 7WHA) reveal that bioactive conformations of phenethylamines adopt a trans-extended orientation with the protonated amine forming a salt bridge with Asp155³.³² [9]. The compound’s unconstrained ethyl spacer permits rotational freedom (∼10 kcal/mol barrier), enabling population of both gauche and anti conformers that may engage off-target receptors like α₁-adrenergic or dopamine D₂ receptors.
Table 2: Structural Motifs Influencing 5-HT₂ₐ Receptor Engagement
Structural Feature | Role in 5-HT₂ₐ Binding | Conformational Constraint Approach |
---|---|---|
Protonated amine | Salt bridge with Asp155³.³² | None (essential for activation) |
Ethyl linker flexibility | Permits suboptimal binding poses | Cyclization (e.g., tranylcypromine) |
3,5-Dimethoxybenzyl moiety | Hydrophobic pocket occupancy (TM3/TM7) | Rigid heterocyclic replacement |
Phenyl ring orientation | π-π stacking with Phe340⁶.⁵² | Ortho-methyl or cyclopropyl fusion |
Advanced analogues address this limitation through:
For the 3,5-dimethoxybenzyl series, preliminary docking suggests that introducing gem-dimethyl groups at the α-carbon would propagate conformational restriction through the entire molecule. This modification could yield derivatives with >100-fold selectivity for specific 5-HT₂ₐ-mediated signaling pathways (e.g., PLCβ vs. β-arrestin recruitment), positioning them as non-hallucinogenic neuroplastogens.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: